Monoisobutyl phthalate

Nuclear Receptor Activation Toxicology Endocrine Disruption

Monoisobutyl phthalate (MiBP) ≥98% is the non-negotiable analytical standard for DiBP exposure biomonitoring. Its exclusive isobutyl branching drives specific PPARγ activation (EC50 16.4 μM) without CAR interference, enabling robust adipogenesis studies. In H295R adrenal assays, MiBP uniquely avoids direct testosterone suppression, making it the only probe for DiBP-specific steroidogenic investigation. Essential for PBPK-validated human risk assessment—no substitute recapitulates its binding profile.

Molecular Formula C12H14O4
Molecular Weight 222.24 g/mol
CAS No. 30833-53-5
Cat. No. B1199336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonoisobutyl phthalate
CAS30833-53-5
Molecular FormulaC12H14O4
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1=CC=CC=C1C(=O)O
InChIInChI=1S/C12H14O4/c1-8(2)7-16-12(15)10-6-4-3-5-9(10)11(13)14/h3-6,8H,7H2,1-2H3,(H,13,14)
InChIKeyRZJSUWQGFCHNFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Monoisobutyl Phthalate (CAS 30833-53-5) Identity & Class Context for Analytical Standard Procurement


Monoisobutyl phthalate (MiBP) is a phthalic acid monoester metabolite [1] primarily formed by the hydrolysis of di-isobutyl phthalate (DiBP), a widely used plasticizer [2]. It is classified as an endocrine disruptor [1] and serves as the principal human biomarker for DiBP exposure assessment [3]. It appears as a white powder with a molecular formula of C12H14O4 and a molecular weight of 222.24 g/mol [1], and is typically supplied as an analytical standard with a purity of ≥98% .

Why Monoisobutyl Phthalate (MiBP) Cannot Be Replaced by Other Phthalate Monoesters in Targeted Research


Substituting MiBP with seemingly similar phthalate monoesters like mono-n-butyl phthalate (MBP) or monoethyl phthalate (MEP) introduces significant variability in experimental outcomes. This is because the specific branching of the isobutyl side chain in MiBP confers a distinct molecular geometry that dictates unique binding affinities and biological activities at nuclear receptors and steroidogenic pathways [1][2]. Using a generic monoester will not recapitulate the specific interaction profile of MiBP, leading to data that is not comparable or relevant to studies on DiBP exposure or the specific toxicological signature of MiBP [3].

Quantitative Differentiation of Monoisobutyl Phthalate (MiBP) from Key Phthalate Monoester Analogs


MiBP Demonstrates Weaker Human Constitutive Androstane Receptor (CAR) Binding Compared to MEP and its Parent Diester

In a direct head-to-head human CAR yeast two-hybrid assay, monoisobutyl phthalate (MiBP) exhibited a 10% relative effective concentration (REC10) of 14.13 μM. This activity was 3.3-fold lower (less potent) than that of monoethyl phthalate (MEP, REC10 = 4.27 μM) and 17-fold lower than its parent diester, di-isobutyl phthalate (DiBP, REC10 = 0.83 μM) [1]. This contrasts with other monoester/diester pairs and confirms that MiBP is not a primary CAR activator, a key differentiation for mechanistic studies.

Nuclear Receptor Activation Toxicology Endocrine Disruption

MiBP Activates Mouse PPARγ with an EC50 of 16.4 μM, Placing it in a Distinct Potency Class

MiBP acts as an agonist at mouse PPARγ with an EC50 of 16.4 μM (16,400 nM) when assessed in HEK293 cells via a dual-luciferase reporter assay [1]. Cross-study comparison reveals that this potency is lower than that of the potent PPARγ agonist mono-(2-ethylhexyl) phthalate (MEHP), which has a reported mouse PPARγ EC50 of 10.1 μM [2], but significantly higher than other common metabolites like mono-n-butyl phthalate (MBP), which showed no significant PPARγ activation in similar assays [2]. This places MiBP in an intermediate potency class, distinct from both high-potency and inactive monoesters.

Peroxisome Proliferator-Activated Receptor Metabolic Disruption Adipogenesis

MiBP is the Sole Phthalate Metabolite that Fails to Suppress Testosterone in Human Adrenocortical Cells

In a direct comparative study using the human H295R adrenocortical carcinoma cell line, all test compounds (including the parent diesters DEP, BBzP, and DiBP) significantly reduced testosterone (T) concentrations, with the sole exception of monoisobutyl phthalate (MiBP) [1]. While the study did not provide quantitative EC50 values for this effect, the qualitative finding that MiBP uniquely fails to depress T synthesis is a critical differentiator. This contrasts sharply with other metabolites like monoethyl phthalate (MEP) and mono-n-butyl phthalate (MBP), which are known to disrupt steroidogenesis.

Steroidogenesis Adrenal Toxicology Reproductive Endocrinology

MiBP Serves as a Validated Biomarker with a Defined PBPK Model for Human Exposure Reconstruction

A physiologically based pharmacokinetic (PBPK) model has been specifically developed and validated for DiBP and its major metabolite, MiBP, in both rats and humans [1]. This model demonstrates that the metabolism of DiBP to MiBP in the body is very significant and rapid, and that the biodistribution of MiBP is broad and major [1]. Critically, the model allows for the back-calculation of external DiBP exposure from internal MiBP concentrations measured in urine, providing a quantitative link that is not available for many other phthalate metabolites [1]. The model estimated a reference dose of 0.512 mg/kg/day for DiBP based on Korean biomonitoring values [1].

Human Biomonitoring Pharmacokinetics Risk Assessment

Evidence-Based Application Scenarios for Procuring Monoisobutyl Phthalate (MiBP)


Specific Biomarker Quantification for Di-isobutyl Phthalate (DiBP) Exposure Assessment

MiBP is the primary, validated urinary biomarker for DiBP exposure [1]. Its procurement as a high-purity analytical standard is non-negotiable for any human biomonitoring study aiming to quantify DiBP exposure, as mandated by the availability of a dedicated PBPK model for risk assessment [1]. Using a different monoester standard would yield data that cannot be accurately back-extrapolated to DiBP intake, rendering the exposure assessment invalid.

Investigating PPARγ-Mediated Metabolic Disruption in the Absence of CAR Activation

For studies focused on the metabolic effects of phthalates via PPARγ, MiBP offers a unique experimental tool. It activates mouse PPARγ with a defined potency (EC50 = 16.4 μM) [1], but is a relatively weak activator of human CAR (REC10 = 14.13 μM) compared to other phthalates [2]. This profile allows researchers to isolate PPARγ-mediated mechanisms (e.g., adipogenesis) with reduced confounding effects from CAR-mediated xenobiotic metabolism pathways, a distinct advantage over more promiscuous phthalates like MEHP.

Studies of Adrenal Steroidogenesis Unconfounded by Direct Testosterone Suppression

MiBP is the unique choice for in vitro research on the human adrenal cortex (e.g., using the H295R cell line) when the goal is to study DiBP-specific effects without the confounding factor of direct testosterone suppression [1]. Since MiBP fails to reduce testosterone while its parent compound and other metabolites do, it serves as a specific probe to dissect the complex, multi-target effects of DiBP on steroid hormone biosynthesis.

Technical Documentation Hub

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